molecular formula C23H27N5O B2502894 11-((3-Morpholinopropyl)amino)-7,8,9,10-tetrahydrobenzo[4,5]imidazo[1,2-b]isoquinoline-6-carbonitrile CAS No. 459192-00-8

11-((3-Morpholinopropyl)amino)-7,8,9,10-tetrahydrobenzo[4,5]imidazo[1,2-b]isoquinoline-6-carbonitrile

Cat. No.: B2502894
CAS No.: 459192-00-8
M. Wt: 389.503
InChI Key: AKZYJTBWIYLHML-UHFFFAOYSA-N
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Description

11-((3-Morpholinopropyl)amino)-7,8,9,10-tetrahydrobenzo[4,5]imidazo[1,2-b]isoquinoline-6-carbonitrile is a useful research compound. Its molecular formula is C23H27N5O and its molecular weight is 389.503. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • A versatile synthetic approach to create C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes, which are carbon-atom bridged morpholines, has been developed. This process starts with 4R-hydroxy-l-proline and leads to analogues of FDA-approved drugs like baclofen and pregabalin (Garsi et al., 2022).
  • 1-Amino-5-morpholino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile has been synthesized and converted into various heterocyclic compounds, showcasing its versatility in chemical synthesis (El-Dean et al., 2010).
  • Research on 4-[(E)-2-(4-Cyanophenyl)diazenyl]-morpholine demonstrates its photophysical characterization and X-ray structural analysis, providing insights into its structural properties (Chin et al., 2010).

Pharmaceutical Applications

  • Synthesis of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, a compound with distinct inhibition on cancer cell proliferation, highlights its potential application in oncology (Lu et al., 2017).
  • The synthesis of bridged 2-phenylcyclohexylamines, potential analgetic agents, from morpholine enamine showcases the therapeutic application possibilities of morpholine derivatives (Inoue et al., 1980).

Chemical and Material Research

  • Enamine condensation on derivatives of Aleuritic Acid using 1-morpholino-1-cyclohexene resulted in chain elongated products, indicating its utility in material science and chemical synthesis (Subramanian et al., 1986).
  • Research on the practical synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane hydrotosylate, a novel morpholine-based building block, underlines its importance in medicinal chemistry research (Walker et al., 2012).

Properties

IUPAC Name

11-(3-morpholin-4-ylpropylamino)-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O/c24-16-19-17-6-1-2-7-18(17)22(25-10-5-11-27-12-14-29-15-13-27)28-21-9-4-3-8-20(21)26-23(19)28/h3-4,8-9,25H,1-2,5-7,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKZYJTBWIYLHML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(N3C4=CC=CC=C4N=C3C(=C2C1)C#N)NCCCN5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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